Silicic acid, aluminum magnesium salt

Vue d'ensemble

Description

Silicic acid, aluminum magnesium salt is an inorganic compound that is commonly used in various industrial and scientific applications. It is known for its excellent thermal stability, corrosion resistance, and mechanical properties. This compound is typically found as a white crystalline solid that is insoluble in water and organic solvents but slightly soluble in strong acids and bases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Silicic acid, aluminum magnesium salt can be synthesized through several methods, including solvent sintering and gel sintering. One common method involves the reaction of sodium metasilicate with aluminum sulfate and magnesium sulfate in an aqueous solution. The reaction mixture is then heated to form the desired compound .

Industrial Production Methods

In industrial settings, this compound is often produced through high-temperature processes involving the calcination of raw materials such as kaolin, bauxite, and magnesite. These materials are mixed and heated in a rotary kiln to produce the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Silicic acid, aluminum magnesium salt undergoes various chemical reactions, including:

Oxidation: It can react with oxygen at high temperatures to form oxides.

Reduction: It can be reduced by strong reducing agents to form elemental silicon and aluminum.

Substitution: It can undergo substitution reactions with other metal salts to form different aluminosilicates.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The reactions typically occur under high-temperature conditions, often exceeding 1000°C .

Major Products Formed

The major products formed from these reactions include various oxides, elemental silicon, and aluminum, as well as different types of aluminosilicates .

Applications De Recherche Scientifique

Silicic acid, aluminum magnesium salt has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of silicic acid, aluminum magnesium salt involves its interaction with various molecular targets and pathways. In biological systems, it can enhance the uptake of essential nutrients and improve stress resistance in plants by interacting with specific transporters and signaling pathways . In industrial applications, its thermal stability and mechanical properties make it an effective material for high-temperature processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnesium silicate: Similar in composition but lacks aluminum, making it less thermally stable.

Aluminum silicate: Contains aluminum but lacks magnesium, affecting its mechanical properties.

Sodium magnesium aluminosilicate: Contains sodium, which can alter its solubility and reactivity.

Uniqueness

Silicic acid, aluminum magnesium salt is unique due to its combination of aluminum and magnesium, which provides a balance of thermal stability, mechanical strength, and corrosion resistance. This makes it particularly useful in high-temperature industrial applications and as a versatile material in scientific research .

Activité Biologique

Silicic acid, aluminum magnesium salt (also known as AlMgO3Si) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicine and cosmetics. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Composition and Properties

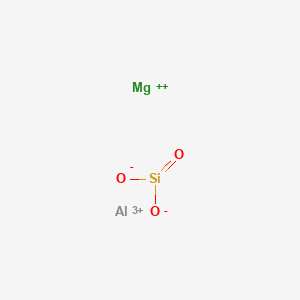

This compound is a complex silicate that typically appears as a white powder. Its chemical structure can be represented as . The compound is primarily composed of silicon dioxide (SiO2), aluminum oxide (Al2O3), and magnesium oxide (MgO). The specific ratios can vary based on the synthesis process, leading to different physical and chemical properties that influence its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that silicic acid compounds exhibit significant antimicrobial activity. A study highlighted that this compound can act as an effective antimicrobial agent in cosmetic formulations. It has been shown to inhibit the growth of various bacteria and fungi, making it valuable in preserving cosmetic products and enhancing skin health .

2. Interaction with Aluminum

There is growing interest in the interaction between silicic acid and aluminum, particularly regarding neurotoxicity. Studies suggest that silicic acid can reduce the gastrointestinal absorption of aluminum when both are present, potentially mitigating aluminum's toxic effects . This finding is particularly relevant for individuals exposed to high levels of aluminum through environmental or dietary sources.

3. Bioavailability and Excretion

A dietary study involving rats demonstrated that silicic acid facilitates the excretion of aluminum by enhancing urinary output. When administered in conjunction with sodium silicate, it was observed that urinary silicon levels increased significantly, suggesting a mechanism through which silicic acid may help detoxify aluminum from the body .

Case Studies

Case Study 1: Cosmetic Applications

In a safety assessment conducted on various cosmetic products containing this compound, researchers found that formulations with this compound exhibited lower irritation potential compared to those without it. The study concluded that the compound could be safely used in cosmetics due to its mildness and effectiveness in controlling viscosity and opacity while providing antimicrobial benefits .

Case Study 2: Neuroprotective Effects

A clinical observation noted that patients with Alzheimer's disease showed improved cognitive function when treated with ortho-silicic acid derived from silicic acid compounds. This improvement was attributed to the compound's ability to chelate aluminum ions in the body, thus reducing their neurotoxic effects .

Table 1: Summary of Biological Activities

Table 2: Toxicity Studies

Propriétés

IUPAC Name |

aluminum;magnesium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Mg.O3Si/c;;1-4(2)3/q+3;+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCXNKZQOXODOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlMgO3Si+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1327-43-1, 12768-32-0 | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.